molecular formula C6H13NO2 B2465051 3-(2-Aminoethyl)oxolan-3-ol CAS No. 1522312-40-8

3-(2-Aminoethyl)oxolan-3-ol

Cat. No.: B2465051
CAS No.: 1522312-40-8
M. Wt: 131.175
InChI Key: SEFCRIOSDBHTJY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, 3-(2-aminoethyl)tetrahydro-3-furanol . This compound features a tetrahydrofuran ring substituted with an aminoethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminoethyl)oxolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)oxolan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)oxolan-3-ol is unique due to the presence of both an amino group and a tetrahydrofuran ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFCRIOSDBHTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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